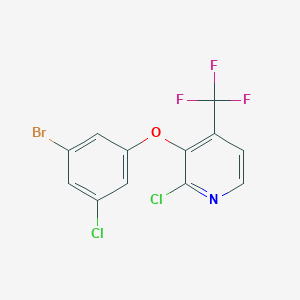









|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([Cl:8])[CH:7]=1.C(=O)([O-])[O-].[K+].[K+].CN1CCCC1=O.[Cl:23][C:24]1[C:29](F)=[C:28]([C:31]([F:34])([F:33])[F:32])[CH:27]=[CH:26][N:25]=1>O>[Br:1][C:2]1[CH:3]=[C:4]([CH:5]=[C:6]([Cl:8])[CH:7]=1)[O:9][C:29]1[C:24]([Cl:23])=[N:25][CH:26]=[CH:27][C:28]=1[C:31]([F:34])([F:33])[F:32] |f:1.2.3|
|


|
Name
|
|
|
Quantity
|
5.2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=C(C1)Cl)O
|
|
Name
|
|
|
Quantity
|
3.46 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(CCC1)=O
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC(=C1F)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was placed in an oil bath at 120° C
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with ethyl acetate (2×100 mL)
|
|
Type
|
WASH
|
|
Details
|
the combined organic fractions were washed with brine (3×100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
purified by column chromatography on a pre-packed silica gel Redi Sep 330 gram column
|
|
Type
|
WASH
|
|
Details
|
eluting with 0-75% CH2Cl2 in hexanes
|


Reaction Time |
60 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(OC=2C(=NC=CC2C(F)(F)F)Cl)C=C(C1)Cl
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |